
(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid, also known as 6,7-DMQA, is a heterocyclic compound belonging to the isoquinolin-2-yl-acetic acid family. It is an important precursor for the synthesis of various pharmaceuticals, including anticancer drugs and antifungal agents. 6,7-DMQA is also used as an intermediate for the synthesis of a variety of other compounds, including organo-metallic compounds, polymers, and dyes. It is one of the most widely used and studied compounds in the pharmaceutical industry.
Applications De Recherche Scientifique
P-Glycoprotein Inhibitor
This compound is a part of HM30181A, which is a new P-Glycoprotein (P-gp) inhibitor . P-gp is an important active efflux transporter for drug disposition in humans . The presence of P-gp in the luminal side of gut enterocytes and the luminal side of the brain capillaries inhibits the influx of P-gp substrates such as chemotherapeutic agents in the gut or brain parenchyma .
Potentiation of Cytotoxicity
HM30181A, which contains this compound, has been shown to potentiate the cytotoxicity of a typical P-gp substrate paclitaxel in human and murine multidrug resistance lines . This means it can enhance the effectiveness of certain chemotherapeutic agents.
Pharmacokinetic Studies
The compound is used in pharmacokinetic studies of HM30181A and its metabolites in humans . A simultaneous simple, rapid, and sensitive LC–MS–MS method was developed and validated for the determination of HM30181A, as a P-glycoprotein inhibitor and its two metabolites, M1 and M2, in human plasma .
Proteomics Research
The compound is available for purchase as a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Drug Disposition Studies
The compound is used in studies related to drug disposition . Drug disposition refers to the absorption, distribution, metabolism, and excretion of drugs in the body.
Studies on Drug Absorption and Passage into the Brain
Oral co-administration of P-gp inhibitor with chemotherapeutic agent as a P-gp substrate is expected to be effective on brain tumors, because inhibition of P-gp activity improves the absorption of P-gp substrate in the gastrointestinal tract and passage into the brain .
Propriétés
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-11-5-9-3-4-14(8-13(15)16)7-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKCWVXXMLKNQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B1305324.png)
![6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid](/img/structure/B1305328.png)
![6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid](/img/structure/B1305330.png)
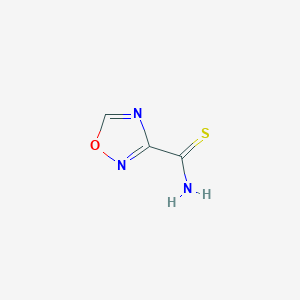
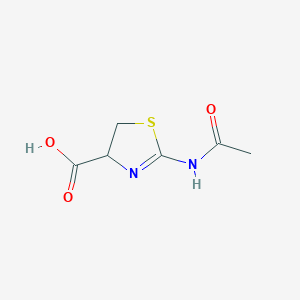
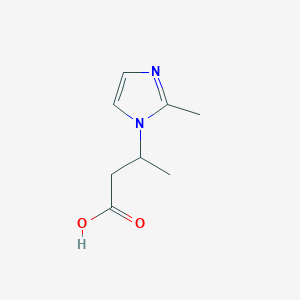
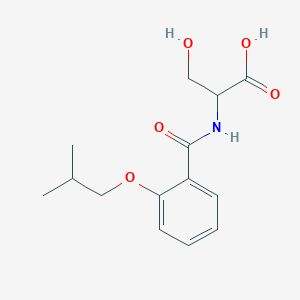
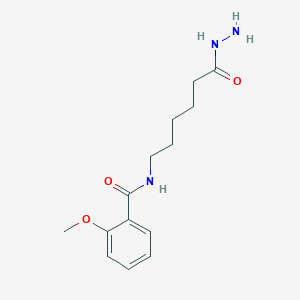
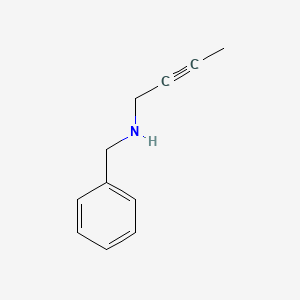
![4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B1305349.png)

![Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol](/img/structure/B1305354.png)

